![molecular formula C20H24N2O3 B278590 N-[3-(butanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278590.png)

N-[3-(butanoylamino)phenyl]-4-propoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(butanoylamino)phenyl]-4-propoxybenzamide (BPPB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPPB belongs to the class of small molecules that act as allosteric modulators of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is widely expressed in various tissues, including the central and peripheral nervous systems, skin, and gastrointestinal tract. TRPV1 is involved in a range of physiological and pathological processes, including pain perception, inflammation, and cancer.

Mecanismo De Acción

N-[3-(butanoylamino)phenyl]-4-propoxybenzamide acts as an allosteric modulator of TRPV1 by binding to a site distinct from the channel pore. This compound enhances the sensitivity of TRPV1 to its endogenous ligands, such as capsaicin and heat, resulting in increased channel activity and calcium influx. This compound also causes a shift in the voltage dependence of TRPV1 activation, leading to the opening of the channel at lower temperatures and membrane potentials.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects, including the modulation of TRPV1 activity, the inhibition of pro-inflammatory cytokine and chemokine production, and the regulation of cancer cell proliferation and invasion. This compound has also been found to have analgesic effects in animal models of acute and chronic pain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-(butanoylamino)phenyl]-4-propoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1, its ability to modulate TRPV1 activity without causing channel desensitization, and its potential to be used as a tool compound for studying TRPV1 function. However, this compound also has limitations, including its low solubility in aqueous solutions, its potential to cause off-target effects, and the need for further optimization of its pharmacokinetic properties for clinical use.

Direcciones Futuras

There are several future directions for the study of N-[3-(butanoylamino)phenyl]-4-propoxybenzamide, including the development of more potent and selective TRPV1 modulators, the investigation of the role of TRPV1 in various disease conditions, and the optimization of this compound's pharmacokinetic properties for clinical use. Further studies are also needed to elucidate the molecular mechanisms underlying this compound's effects on TRPV1 and its potential therapeutic applications in various disease conditions.

Métodos De Síntesis

The synthesis of N-[3-(butanoylamino)phenyl]-4-propoxybenzamide involves a multi-step process that starts with the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminobutyric acid to produce N-(4-propoxybenzoyl)-3-aminobutyric acid, which is subsequently coupled with 3-aminophenol to yield this compound. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

N-[3-(butanoylamino)phenyl]-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in various disease conditions, including pain, inflammation, and cancer. This compound has been shown to modulate TRPV1 activity and reduce pain perception in animal models of acute and chronic pain. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been investigated for its potential anti-cancer properties, as TRPV1 has been implicated in the regulation of cancer cell proliferation, invasion, and metastasis.

Propiedades

Fórmula molecular |

C20H24N2O3 |

|---|---|

Peso molecular |

340.4 g/mol |

Nombre IUPAC |

N-[3-(butanoylamino)phenyl]-4-propoxybenzamide |

InChI |

InChI=1S/C20H24N2O3/c1-3-6-19(23)21-16-7-5-8-17(14-16)22-20(24)15-9-11-18(12-10-15)25-13-4-2/h5,7-12,14H,3-4,6,13H2,1-2H3,(H,21,23)(H,22,24) |

Clave InChI |

YRNAXSQISGXKHG-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCCC |

SMILES canónico |

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278509.png)

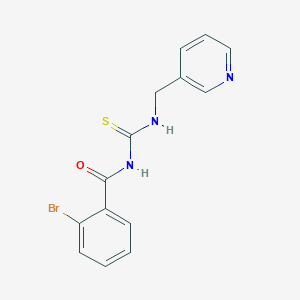

![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)

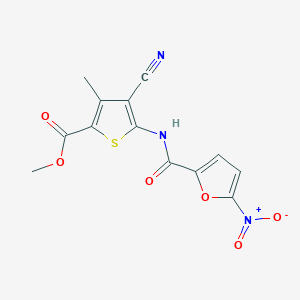

![Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278513.png)

![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)

![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)

![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)

![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)

![N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B278525.png)

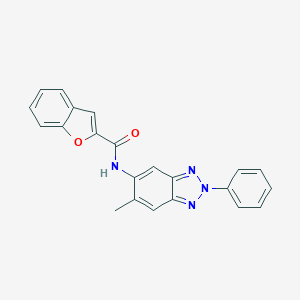

![N-[4-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278527.png)

![N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278528.png)